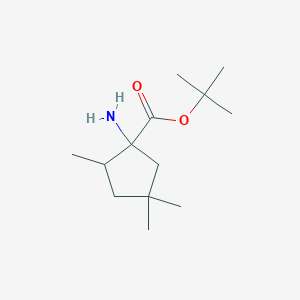

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate

Description

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-9-7-12(5,6)8-13(9,14)10(15)16-11(2,3)4/h9H,7-8,14H2,1-6H3 |

InChI Key |

DTLQHSDBHQTSBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC1(C(=O)OC(C)(C)C)N)(C)C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Kinetic Resolution of Cyclopentene Derivatives

One of the most effective synthetic routes to this compound involves the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate , which allows access to the desired stereochemistry at the 1, 2, and 5 positions of the cyclopentane ring (analogous to 1,2,4 positions in the target compound).

- Starting Material: Methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate.

- Process: Kinetic or parallel kinetic resolution using chiral catalysts or enzymatic methods.

- Outcome: Separation of enantiomers yielding (1R,2S,5S) and (1S,2R,5R) isomers.

- Subsequent Steps: Amination at the 1-position and conversion of methyl ester to tert-butyl ester.

This method provides high stereoselectivity and is adaptable for large-scale synthesis.

Protection and Functional Group Transformations

The amino group is typically introduced or protected using the tert-butyloxycarbonyl (Boc) protecting group , yielding tert-butyl carbamate derivatives. This is crucial for maintaining the amino functionality during subsequent reactions.

- Typical Reagents: Boc anhydride or Boc chloride for protection.

- Conditions: Mild base (e.g., triethylamine), solvent like acetonitrile or dichloromethane.

- Advantages: Boc group is stable under many reaction conditions and can be removed under acidic conditions.

Direct Amination and Esterification Approaches

Direct amination of cyclopentane derivatives with appropriate stereochemistry can be performed using:

- Buchwald-Hartwig cross-coupling reactions for C-N bond formation, especially useful when functionalizing aromatic or heteroaromatic substituents on the cyclopentane ring.

- Esterification of carboxylic acids to tert-butyl esters using acid catalysts or coupling agents under mild conditions to avoid racemization.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

- The parallel kinetic resolution technique allows simultaneous preparation of both enantiomers, which is critical for accessing the desired stereochemistry of the amino and methyl substituents on the cyclopentane ring.

- The Boc protecting group is favored for its stability and ease of removal, which is important when handling amino-substituted cyclopentane derivatives to prevent side reactions or racemization.

- Industrial methods emphasize the use of neutral starting materials rather than salts to improve reaction yields and mixture handling, a principle applicable to the synthesis of tert-butyl carbamate derivatives.

- Cross-coupling methodologies such as Buchwald-Hartwig reactions expand the scope of functionalization on cyclopentane rings, enabling the introduction of complex substituents while maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares functional groups with other tert-butyl esters and cyclopentane derivatives. Key comparisons include:

The target compound’s tert-butyl ester is structurally analogous to Compound 8 (), where the tert-butyl group contributes to NMR signals at ~27–30 ppm (CH₃) and ~80 ppm (quaternary carbon) in ¹³C spectra. The amino group, absent in ’s compound, would likely show ¹H NMR signals near 1.5–2.5 ppm (NH₂) and influence solubility .

Spectroscopic and Physicochemical Properties

- NMR Spectroscopy: tert-Butyl Group: In tert-butyl esters, ¹³C NMR typically shows three methyl carbons at ~27–30 ppm and a quaternary carbon at ~80 ppm, as observed in Compound 8 . Amino Group: Primary amines exhibit broad ¹H NMR peaks (~1–3 ppm) and ¹³C signals near 35–50 ppm, depending on substitution . Cyclopentane Ring: Methyl substituents on cyclopentane cause upfield shifts (e.g., ¹³C: 20–25 ppm for CH₃ groups) .

- Solubility and Stability: tert-Butyl esters are generally lipophilic, but the amino group in the target compound enhances water solubility compared to non-amino analogs (e.g., Compound 8 in ). Steric bulk from the tert-butyl group may also slow hydrolysis relative to methyl or ethyl esters .

Biological Activity

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate (CAS No. 2060049-14-9) is a compound with significant potential in medicinal chemistry and pharmaceutical applications. Its structure features a tert-butyl group, an amino group, and a cyclopentane framework, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclopentane Core : The cyclopentane structure can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Amino Group : This can be achieved via nucleophilic substitution reactions.

- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylic acid derivatives.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive bacteria .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL for various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Study 2: Cytotoxicity Assessment

In another study focusing on cancer therapy, the cytotoxic effects of the compound were tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

- The compound exhibited IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.